Cas no 86278-61-7 (1-Bromo-2,7-naphthyridine)
1-Bromo-2,7-naphthyridine Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-2,7-naphthyridine
- 1-Bromo-2,7-phthyridine
- DTXSID20517625
- AS-81792
- F2147-5256
- AT12765
- SY348211
- SCHEMBL3828295
- A863253
- AKOS016001559
- MFCD12401003
- EN300-1223180
- 86278-61-7
- 2,7-Naphthyridine, 1-broMo-
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- MDL: MFCD12401003
- Inchi: 1S/C8H5BrN2/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H
- InChI Key: XBFXXISYRBBBJF-UHFFFAOYSA-N
- SMILES: BrC1C2C=NC=CC=2C=CN=1
Computed Properties
- Exact Mass: 207.96361g/mol
- Monoisotopic Mass: 207.96361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 25.8Ų
1-Bromo-2,7-naphthyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B151311-100mg |
1-Bromo-2,7-naphthyridine |
86278-61-7 | 100mg |
$ 185.00 | 2022-06-01 | ||
| TRC | B151311-500mg |
1-Bromo-2,7-naphthyridine |
86278-61-7 | 500mg |
$ 705.00 | 2022-06-01 | ||
| TRC | B151311-1g |
1-Bromo-2,7-naphthyridine |
86278-61-7 | 1g |
$ 1090.00 | 2022-06-01 | ||
| Chemenu | CM140027-1g |
1-Bromo-2,7-naphthyridine |
86278-61-7 | 95% | 1g |
$430 | 2021-08-05 | |
| Chemenu | CM140027-1g |
1-Bromo-2,7-naphthyridine |
86278-61-7 | 95% | 1g |
$*** | 2023-05-29 | |
| Alichem | A219008097-1g |
1-Bromo-2,7-naphthyridine |
86278-61-7 | 95% | 1g |
$375.72 | 2023-08-31 | |
| Enamine | EN300-1223180-0.05g |
1-bromo-2,7-naphthyridine |
86278-61-7 | 95% | 0.05g |
$245.0 | 2023-07-09 | |
| Enamine | EN300-1223180-0.1g |
1-bromo-2,7-naphthyridine |
86278-61-7 | 95% | 0.1g |
$366.0 | 2023-07-09 | |
| Enamine | EN300-1223180-0.25g |
1-bromo-2,7-naphthyridine |
86278-61-7 | 95% | 0.25g |
$524.0 | 2023-07-09 | |
| Enamine | EN300-1223180-0.5g |
1-bromo-2,7-naphthyridine |
86278-61-7 | 95% | 0.5g |
$824.0 | 2023-07-09 |
1-Bromo-2,7-naphthyridine Suppliers
1-Bromo-2,7-naphthyridine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 1-Bromo-2,7-naphthyridine
Recent Advances in the Application of 1-Bromo-2,7-naphthyridine (CAS: 86278-61-7) in Chemical Biology and Pharmaceutical Research
1-Bromo-2,7-naphthyridine (CAS: 86278-61-7) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a crucial building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its potential in targeting specific enzymatic pathways, making it a valuable tool in drug discovery and development.
One of the most notable applications of 1-Bromo-2,7-naphthyridine is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling and are often implicated in diseases such as cancer and inflammatory disorders. Researchers have utilized 1-Bromo-2,7-naphthyridine as a key intermediate in the development of novel kinase inhibitors, which exhibit high selectivity and potency. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of this compound into a series of inhibitors targeting the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer progression.
In addition to its role in kinase inhibitor development, 1-Bromo-2,7-naphthyridine has also been explored for its potential in photodynamic therapy (PDT). PDT is a non-invasive treatment modality that utilizes light-sensitive compounds to generate reactive oxygen species (ROS) for targeted cell destruction. A study published in Chemical Communications reported the synthesis of a novel photosensitizer derived from 1-Bromo-2,7-naphthyridine, which exhibited enhanced ROS generation and improved therapeutic efficacy in vitro. This finding opens new avenues for the application of this compound in cancer treatment and other light-based therapies.
Furthermore, recent advancements in synthetic methodologies have enabled the efficient and scalable production of 1-Bromo-2,7-naphthyridine, addressing previous challenges related to its availability and cost. A research team from the University of Cambridge recently developed a streamlined synthetic route using palladium-catalyzed cross-coupling reactions, which significantly improved the yield and purity of the compound. This breakthrough has facilitated its broader adoption in both academic and industrial settings, accelerating the pace of research and development in this area.
Despite these promising developments, challenges remain in the optimization of 1-Bromo-2,7-naphthyridine-based compounds for clinical use. Issues such as pharmacokinetic properties, toxicity profiles, and formulation stability need to be addressed to ensure their successful translation into therapeutic agents. Ongoing research is focused on overcoming these hurdles through structural modifications and advanced drug delivery systems. For example, a recent patent application disclosed the use of nanoparticle-based carriers to enhance the bioavailability and targeting efficiency of 1-Bromo-2,7-naphthyridine derivatives.
In conclusion, 1-Bromo-2,7-naphthyridine (CAS: 86278-61-7) continues to be a compound of great interest in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its potential in therapeutic applications underscore its importance in the field. As research progresses, it is anticipated that this compound will play an increasingly prominent role in the development of next-generation drugs and therapies. Future studies should focus on addressing the remaining challenges and exploring new applications to fully realize its potential.
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